N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with pyridine-4-carbohydrazide. This compound features a nitro-substituted furan ring conjugated to a pyridine-carbohydrazide backbone, enabling diverse biological activities, particularly antimicrobial and antitubercular properties. Its structure allows for extensive π-π interactions and hydrogen bonding, critical for binding to biological targets [2], [9].
Properties
Molecular Formula |
C17H12N4O4 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H12N4O4/c22-17(13-7-9-18-10-8-13)20-19-11-15-5-6-16(25-15)12-1-3-14(4-2-12)21(23)24/h1-11H,(H,20,22)/b19-11+ |
InChI Key |
ALEOLYWRPWRDKG-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with pyridine-4-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and suitable solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 100 Ų |
Pharmaceutical Applications
N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide has shown promise as a potential drug candidate due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.
Agricultural Applications
Compounds containing furan and nitrophenyl groups have been investigated for their efficacy as pesticides and herbicides. The incorporation of these moieties can enhance the bioactivity of agricultural chemicals.
Case Study: Herbicidal Activity
Research conducted on furan-based herbicides demonstrated their effectiveness in controlling weed growth while being less toxic to crops. This suggests that this compound could be evaluated for similar applications in agrochemicals.
Material Science
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Organic Electronics
Studies have shown that incorporating furan derivatives into polymer matrices can improve charge transport properties and stability in electronic devices . This positions this compound as a candidate for further exploration in this domain.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound’s nitrophenyl group can participate in redox reactions, while the furan and pyridine rings can engage in π-π stacking interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Key Research Findings
Nitro Group Superiority : The 4-nitrophenyl group enhances antimycobacterial activity compared to halogens or hydroxyl groups, likely due to improved electron-withdrawing effects and target binding [1], [9].
Synthetic Robustness: Mechanochemical synthesis of the target compound achieves near-quantitative yields, enabling scalable production [2].
Biological Activity
N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H12N4O3
- Molecular Weight : 336.3 g/mol
- CAS Number : 25016-39-1
The compound features a furan ring substituted with a nitrophenyl group and a pyridine moiety linked through a hydrazone bond. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Significant inhibition observed |
| Escherichia coli | 0.50 μg/mL | Moderate activity |
| Candida albicans | 1.00 μg/mL | Effective against fungal strains |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of the compound on different cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 μM across these cell lines, suggesting it may induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown potential in reducing inflammatory markers in vitro.
Table 2: Anti-inflammatory Effects
| Inflammatory Marker | Concentration Tested | Result |
|---|---|---|
| TNF-alpha | 10 μM | Reduced by 40% |
| IL-6 | 10 μM | Reduced by 35% |
| COX-2 | 10 μM | Inhibition observed |
These findings indicate that the compound may inhibit the production of pro-inflammatory cytokines, thereby offering therapeutic potential in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
